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molecular formula C11H15Cl2O3P B3191792 Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester CAS No. 57787-10-7

Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester

Cat. No. B3191792
M. Wt: 297.11 g/mol
InChI Key: MWNCBFROEFSYSB-UHFFFAOYSA-N
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Patent
US04826829

Procedure details

Under a nitrogen atmosphere a stirred solution of 6.7 grams (0.067 mole) of di(1-methylethyl)amine in 50 mL of tetrahydrofuran was cooled to -78° C., and 29 mL (0.0725 mole) of n-butyllithium (2.5M in hexanes) was added. Upon completion of addition the reaction mixture was stirred at -78° C. for 15 minutes. The reaction mixture was warmed to 0° C. where it stirred for 30 minutes, and then 15.1 grams (0.0575 mole) of diethyl (4-chlorophenyl)methylphosphonate was added. The reaction mixture was cooled to -78° C. In a second reaction vessel under a nitrogen atmosphere, a rapidly stirred solution of 11.4 grams (0.068 mole) of trifluoromethanesulfonyl chloride in 60 mL of tetrahydrofuran was cooled to -78° C., and the cold phosphonate solution prepared above was added. Upon completion of addition the reaction mixture was allowed to warm to ambient temperature where it stirred for 16 hours. The reaction mixture was stirred with aqueous ammonium chloride solution to quench any further reaction. The organic layer was taken up in diethyl ether and was washed first with an aqueous ammonium chloride solution and then with an aqueous sodium chloride solution. The organic layer was dried with magnesium sulfate and filtered through diatomaceous earth. The filtrate was concentrated under reduced pressure to a residue. The residue was subjected to column chromatography on silica gel. Elution was accomplished using 10% ethyl acetate in hexane. The appropriate fractions were combined and concentrated under reduced pressure to yield 8.9 grams of diethyl (4-chlorophenyl)chloromethylphosphonate.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
15.1 g
Type
reactant
Reaction Step Three
Quantity
11.4 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC(NC(C)C)C.C([Li])CCC.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][P:21](=[O:28])([O:25][CH2:26][CH3:27])[O:22][CH2:23][CH3:24])=[CH:16][CH:15]=1.FC(F)(F)S([Cl:34])(=O)=O.P(=O)([O-])[O-].[Cl-].[NH4+]>O1CCCC1.C(OCC)C>[Cl:13][C:14]1[CH:15]=[CH:16][C:17]([CH:20]([P:21](=[O:28])([O:22][CH2:23][CH3:24])[O:25][CH2:26][CH3:27])[Cl:34])=[CH:18][CH:19]=1 |f:5.6|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
CC(C)NC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
29 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
15.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CP(OCC)(OCC)=O
Step Four
Name
Quantity
11.4 g
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred at -78° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 0° C. where it
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to -78° C
ADDITION
Type
ADDITION
Details
above was added
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature where it
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
any further reaction
WASH
Type
WASH
Details
was washed first with an aqueous ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residue
WASH
Type
WASH
Details
Elution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(Cl)P(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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